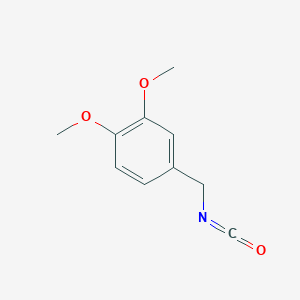

3,4-Dimethoxybenzyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(isocyanatomethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)5-10(9)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMDAJLTEKDQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640600 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87665-57-4 | |

| Record name | 4-(Isocyanatomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dimethoxybenzyl Isocyanate for Advanced Chemical Synthesis

Introduction: The Strategic Value of 3,4-Dimethoxybenzyl Isocyanate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound, also known as the veratryl isocyanate, emerges as a reagent of significant interest. Its structure uniquely combines the high electrophilicity of the isocyanate functional group with the valuable electronic and structural attributes of the 3,4-dimethoxybenzyl (DMB) moiety. The DMB group is a well-recognized pharmacophore present in numerous natural products and biologically active molecules, often serving as a stable surrogate for a catechol moiety.[1]

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent to leverage its full potential in designing complex molecular architectures. We will delve into not just the "what" but the "why," offering field-proven insights into its application and handling.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section outlines the key physical and spectroscopic data for this compound, providing the necessary benchmarks for its identification, handling, and use in quantitative studies.

Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in various solvent systems and reaction conditions. These characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 87665-57-4 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.20 g/mol | [2] |

| Appearance | (Not specified, typically a liquid) | |

| Density | 1.184 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.5470 | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The isocyanate group possesses a distinct and easily identifiable signal in Infrared (IR) spectroscopy, while Nuclear Magnetic Resonance (NMR) provides a detailed map of the molecule's proton and carbon framework.

Fourier-Transform Infrared (FTIR) Spectroscopy

The most prominent feature in the FTIR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.[4] This peak is typically found in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool for monitoring reaction progress.[5]

-

Expected Absorption: A very strong and sharp peak is expected between 2250-2285 cm⁻¹ . This signal's disappearance indicates the complete consumption of the isocyanate in a reaction.[4][6]

-

Other Key Regions:

-

~2800-3000 cm⁻¹: C-H stretching from the aromatic ring and methylene group.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹ and ~1020 cm⁻¹: Asymmetric and symmetric C-O stretching of the methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~6.8-6.9 ppm (m, 3H): Aromatic protons on the dimethoxy-substituted ring. The substitution pattern will lead to a characteristic set of multiplets.

-

δ ~4.4 ppm (s, 2H): Methylene protons (-CH₂-NCO). The direct attachment to the electron-withdrawing isocyanate group causes a significant downfield shift compared to a standard benzyl methylene group.

-

δ ~3.88 ppm (s, 3H) & δ ~3.87 ppm (s, 3H): Protons of the two methoxy (-OCH₃) groups. They are expected to be singlets with very similar chemical shifts.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~149 ppm & ~148 ppm: Aromatic carbons directly attached to the methoxy groups (C3 and C4).

-

δ ~128 ppm: Isocyanate carbon (-N=C=O). This is a characteristic, though sometimes broad, signal.

-

δ ~125 ppm: Quaternary aromatic carbon (C1).

-

δ ~121 ppm, ~112 ppm, ~111 ppm: Aromatic C-H carbons (C6, C5, C2).

-

δ ~56 ppm: Carbons of the two methoxy groups (-OCH₃).

-

δ ~47 ppm: Methylene carbon (-CH₂-NCO).

Part 2: Synthesis and Manufacturing Pathways

The synthesis of isocyanates has historically been dominated by methods involving the highly toxic reagent phosgene. However, the demand for safer and more environmentally benign processes has led to the development of phosgene-free alternatives.[1][2] The Curtius rearrangement offers a robust and widely applicable phosgene-free route to isocyanates from carboxylic acids.[7][8]

Recommended Synthetic Protocol: The Modified Curtius Rearrangement

This protocol details a one-pot procedure for synthesizing this compound from its corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid. This method avoids the isolation of the potentially explosive acyl azide intermediate by generating it in situ using diphenylphosphoryl azide (DPPA).[9]

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3,4-dimethoxyphenylacetic acid (1.0 eq).

-

Solvent and Base Addition: Under a nitrogen atmosphere, add anhydrous toluene to the flask, followed by triethylamine (Et₃N) (1.1 eq). Stir the mixture at room temperature until the acid dissolves.

-

Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature. The choice of DPPA is strategic; it is a stable, liquid reagent that facilitates the conversion of the carboxylic acid to the acyl azide under mild conditions.[9]

-

Curtius Rearrangement: Heat the reaction mixture to 80-100 °C. The thermal decomposition of the acyl azide to the isocyanate is accompanied by the evolution of nitrogen gas. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹) or by TLC (disappearance of the starting acid).[9]

-

Isolation: Once the rearrangement is complete (typically 2-4 hours), cool the reaction mixture to room temperature. The isocyanate can be used directly in the next step or isolated. For isolation, the solvent is carefully removed under reduced pressure. Purification can be achieved by vacuum distillation, though caution is advised due to the reactivity of the isocyanate.

Causality and Trustworthiness: This one-pot procedure is inherently safer than multi-step methods as it avoids the isolation of the acyl azide. The use of DPPA is a well-validated method for initiating the Curtius rearrangement under controlled conditions.[7] The reaction is self-validating through the observable evolution of nitrogen gas and clear changes in the IR spectrum.

Part 3: Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the electrophilic nature of the central carbon atom in the -N=C=O group. This carbon is highly susceptible to nucleophilic attack, making the isocyanate a versatile precursor for a wide range of functional groups.[1] The electron-donating nature of the dimethoxybenzyl group slightly moderates this reactivity compared to aryl isocyanates with electron-withdrawing substituents.[10]

Reaction with Alcohols: Carbamate (Urethane) Formation

The reaction of isocyanates with alcohols produces carbamates, also known as urethanes. This linkage is fundamental to the polyurethane industry and is widely used in medicinal chemistry to create stable amide bond isosteres.[11]

Experimental Protocol: Synthesis of a 3,4-Dimethoxybenzyl Carbamate

-

Setup: In a dry flask under a nitrogen atmosphere, dissolve the alcohol (e.g., methanol, 1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.05 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is often quantitative and clean.[12] A tertiary amine catalyst, such as triethylamine or DMAP, can be added in catalytic amounts to accelerate the reaction, especially with hindered alcohols.[13]

-

Monitoring and Workup: Monitor the reaction by TLC or by FTIR for the disappearance of the isocyanate peak at ~2270 cm⁻¹. Upon completion, the solvent can be removed under reduced pressure. The resulting carbamate can typically be purified by recrystallization or silica gel chromatography.

Reaction with Amines: Urea Formation

The reaction between an isocyanate and a primary or secondary amine is typically very rapid and exothermic, yielding a highly stable N,N'-disubstituted urea. This robust linkage is a common feature in many pharmaceutical agents.[14]

Experimental Protocol: Synthesis of an N-(3,4-Dimethoxybenzyl) Urea Derivative

-

Setup: Dissolve the amine (e.g., aniline, 1.0 eq) in a suitable solvent like acetone or THF in a round-bottom flask.[14]

-

Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirred amine solution at room temperature. The reaction is generally fast and may not require cooling unless conducted on a large scale. No catalyst is typically required.[15]

-

Reaction and Isolation: Stir the mixture at room temperature for 1-3 hours. In many cases, the urea product is insoluble in the reaction solvent and will precipitate out.[16]

-

Purification: The precipitated product can be collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried. If the product is soluble, standard aqueous workup and purification by recrystallization or column chromatography can be employed.

Part 4: Applications in Drug Development and Advanced Synthesis

The 3,4-dimethoxybenzyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation via this compound offers a direct route to introduce this valuable group into target molecules, leveraging the reliable and efficient chemistry of the isocyanate handle.

-

Scaffold for Bioactive Molecules: The N-(arylmethyl)urea structure is a key feature in many kinase inhibitors and other therapeutic agents. For example, the core structure of the anticancer drug sorafenib features a diaryl urea linkage.[14] Synthesizing libraries of N-(3,4-dimethoxybenzyl)urea derivatives is a straightforward strategy for exploring structure-activity relationships in drug discovery programs.[17]

-

Amide Bond Isosteres: The carbamate linkage formed from the isocyanate is chemically more stable to enzymatic hydrolysis than a standard amide bond.[11] This makes this compound a useful reagent for designing peptidomimetics with improved pharmacokinetic properties.

-

Protecting Group Chemistry: While the 3,4-dimethoxybenzyl group is more commonly used to protect alcohols and amines as ethers or carbamates respectively, the isocyanate itself can be seen as a reactive handle for introducing this protecting group. The DMB group can be cleaved under specific oxidative or acidic conditions, offering orthogonality to other common protecting groups.[18][19]

Conclusion

This compound stands out as a highly valuable and versatile reagent for the modern synthetic chemist. Its predictable and efficient reactivity, coupled with the desirable properties of the 3,4-dimethoxybenzyl group, provides a reliable tool for the construction of complex molecules. From the phosgene-free synthesis via the Curtius rearrangement to its clean and high-yielding reactions with nucleophiles, this isocyanate enables the streamlined synthesis of carbamates and ureas. Its application in creating robust scaffolds for drug discovery and as a component in advanced materials underscores its strategic importance. By understanding the core chemical principles and practical methodologies outlined in this guide, researchers can confidently and effectively integrate this compound into their synthetic programs to accelerate innovation.

References

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. [Link]

-

Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia. [Link]

-

Kaur, N., & Kishore, D. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

Akowuah, G. (2023). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. ISU ReD: Research and eData. [Link]

-

Okada, Y., & Yokoyama, M. (2003). A Convenient Method for the Preparation of Benzyl Isocyanides. Synlett, 2003(1), 139-141. [Link]

-

Organic Syntheses Procedure. (n.d.). Preparation of (E)-3,7-Dimethylocta-2,6-dien-1-yl Isocyanate. Organic Syntheses. [Link]

-

Chintala, S. R., & Chusid, J. D. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation. Organic Chemistry Portal. [Link]

-

Vang, M. S., & Liu, J. (2004). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring, 6(3), 224-230. [Link]

-

Li, Y., et al. (2018). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 23(12), 3296. [Link]

-

ResearchGate. (n.d.). S. 1 H and 13 C { 1 H} -NMR spectra of (R-NCO) 3 (R = 3-methylbenzyl), 6 in CDCl 3. ResearchGate. [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec. [Link]

-

Sage, J. T., et al. (2010). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. National Institutes of Health. [Link]

- Google Patents. (1999). Practical synthesis of urea derivatives.

-

Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1801-1805. [Link]

-

Tenti, G., et al. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 54(1), 1-13. [Link]

-

Semantic Scholar. (2011). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]

-

Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Specac. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹ (a), and the N–H stretching band ranging 3200–3450 cm⁻¹ (b). ResearchGate. [Link]

-

Chintala, S. R., & Chusid, J. D. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 21(7), 844. [Link]

-

Akkurt, M., et al. (2011). N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

- Google Patents. (2004). Non-phosgene route to the manufacture of organic isocyanates.

-

Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Phosgene-free route for the synthesis of diisocyanate. ResearchGate. [Link]

-

ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. ResearchGate. [Link]

- Google Patents. (1988). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

-

ResearchGate. (n.d.). FTIR-ATR spectra of PSs obtained by varying the NCO:OH ratio. ResearchGate. [Link]

- Google Patents. (1987). Preparation of veratryl cyanide.

-

ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]

-

AUB ScholarWorks. (n.d.). A Kinetic Study of the Reaction between Phenyl Isocyanate and Aniline. AUB ScholarWorks. [Link]

-

Organic Syntheses Procedure. (n.d.). VERATRONITRILE. Organic Syntheses. [Link]

-

MDPI. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. MDPI. [Link]

- Google Patents. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

ARKIVOC. (2012). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. ARKIVOC, 2012(ix), 62-75. [Link]

- Google Patents. (1987). Process for the preparation of veratryl cyanide.

-

Beilstein Journal of Organic Chemistry. (2024). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (2020). Phenyl isocyanate conversion process.

Sources

- 1. bloominglobal.com [bloominglobal.com]

- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-二甲氧苄基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. rsc.org [rsc.org]

- 6. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0143621) [np-mrd.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US20170369427A1 - Bio-based aromatic diisocyanates for preparation of polyurethanes - Google Patents [patents.google.com]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]

- 14. asianpubs.org [asianpubs.org]

- 15. Benzyl isocyanate [webbook.nist.gov]

- 16. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Curtius Rearrangement [organic-chemistry.org]

- 19. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dimethoxybenzyl isocyanate CAS number 87665-57-4

An In-Depth Technical Guide to 3,4-Dimethoxybenzyl Isocyanate

Introduction

This compound (CAS No. 87665-57-4) is a specialized aromatic isocyanate that serves as a valuable intermediate and building block in modern organic synthesis. Characterized by a benzyl structure substituted with two methoxy groups and a highly reactive isocyanate functional group, this compound offers a unique combination of properties for researchers in medicinal chemistry, materials science, and drug development. The electron-donating methoxy groups on the aromatic ring influence the reactivity of the isocyanate moiety, while the benzyl spacer provides conformational flexibility. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its reactivity, applications, and safe handling protocols, designed for scientists and development professionals.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.

Physical and Chemical Properties

The compound is a liquid at room temperature with a density greater than water. Its recommended storage at refrigerated temperatures (2-8°C) underscores its reactive nature and the need to prevent degradation or unwanted side reactions.

| Property | Value | Source |

| CAS Number | 87665-57-4 | |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | Liquid (at 25 °C) | |

| Density | 1.184 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5470 | |

| Storage Temperature | 2-8°C | |

| SMILES String | COc1ccc(CN=C=O)cc1OC | [1] |

| InChI Key | DHMDAJLTEKDQBA-UHFFFAOYSA-N |

Spectroscopic Profile

Spectroscopic data is critical for reaction monitoring and final product confirmation. The expected spectral characteristics for this compound are as follows:

| Spectroscopy | Characteristic Feature |

| Infrared (IR) | Strong, sharp absorption band around 2250-2275 cm⁻¹ characteristic of the asymmetric C=N=O stretch of the isocyanate group. |

| ¹H NMR | - Aromatic Protons (3H): Complex multiplet signals expected in the δ 6.7-7.0 ppm range. - Methylene Protons (-CH₂-) (2H): A singlet expected around δ 4.5 ppm. - Methoxy Protons (-OCH₃) (6H): Two distinct singlets expected around δ 3.8-3.9 ppm. |

| ¹³C NMR | - Isocyanate Carbon (-NCO): Signal expected in the δ 120-125 ppm range. - Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. - Methylene Carbon (-CH₂-): Signal around δ 45-50 ppm. - Methoxy Carbons (-OCH₃): Signals around δ 55-56 ppm. |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 193.07. Key fragmentation would likely involve the loss of the NCO group or cleavage at the benzylic position. |

Synthesis and Reaction Mechanisms

Isocyanates are pivotal chemical intermediates, and their synthesis is a cornerstone of industrial and laboratory chemistry.[2] While the exact commercial synthesis of this compound is proprietary, its preparation can be logically inferred from established synthetic routes for benzyl isocyanates.

Plausible Synthetic Pathway

A common and effective laboratory-scale method for synthesizing isocyanates involves the Curtius rearrangement of an acyl azide. This phosgene-free method is advantageous for its mild conditions and high yields. The logical precursor, 3,4-dimethoxyphenylacetyl azide, can be prepared from the corresponding carboxylic acid, which itself is derived from 3,4-dimethoxybenzyl alcohol or cyanide.[3]

Caption: Key nucleophilic addition reactions of the isocyanate functional group.

This reactivity allows for the facile introduction of the 3,4-dimethoxybenzyl group into a wide array of molecules, forming stable covalent bonds. The reaction with primary or secondary amines to form substituted ureas is particularly robust and widely used in the synthesis of bioactive compounds and polymers. [4]

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a derivatizing agent and a structural scaffold in the synthesis of complex organic molecules.

-

Scaffold for Bioactive Molecules: The 3,4-dimethoxybenzyl motif is present in numerous natural products and pharmacologically active compounds. This isocyanate provides a direct route to incorporate this scaffold. By reacting it with amine- or alcohol-containing molecules, researchers can rapidly generate libraries of novel compounds for screening in drug discovery programs.

-

Synthesis of Ureas and Carbamates: Urea and carbamate linkages are common in pharmaceuticals due to their hydrogen bonding capabilities and metabolic stability. This reagent is ideal for creating such linkages in a controlled manner.

-

Internal Standards for Analysis: Its defined structure and mass make it suitable for derivatization to create novel internal standards for quantitative analysis by mass spectrometry, as demonstrated in the synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate for capsinoid determination. [5]* Polymer and Materials Science: Like other isocyanates, it can be used as a monomer or cross-linking agent in the synthesis of polyurethanes. [2][6][7]The aromatic nature and methoxy substituents can impart specific properties such as rigidity, thermal stability, and altered solubility to the resulting polymer.

Exemplary Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol describes a general procedure for the reaction of this compound with a generic primary amine (R-NH₂).

-

Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes to create an inert atmosphere. Isocyanates are highly sensitive to moisture.

-

Reagent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent and load it into the dropping funnel.

-

Reaction: Add the isocyanate solution dropwise to the stirred amine solution at 0 °C (ice bath). The causality here is to control the initial exotherm of the reaction. After the addition is complete, allow the reaction to warm to room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A key indicator of reaction completion is the disappearance of the isocyanate starting material. The isocyanate can be visualized on a TLC plate by staining with a ceric ammonium molybdate (CAM) solution, where it will appear as a distinct spot.

-

Workup and Purification: Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure. The resulting crude product can be purified by recrystallization (if solid) from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure disubstituted urea.

Safety, Handling, and Storage

Isocyanates as a class are potent respiratory sensitizers and require strict handling protocols. [8]The hazard profile of this compound necessitates careful management in a laboratory setting.

GHS Hazard Classification

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. [8] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. [8] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. [8] |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. [8] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. [8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. [8] |

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors. [9][10]* Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles and a face shield are mandatory. * Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs. [11][12] * Respiratory Protection: For operations with a higher risk of aerosolization or in case of ventilation failure, use a respirator with a suitable organic vapor/particulate filter (e.g., type ABEK EN14387). [10] * Skin Protection: A lab coat is required. Ensure no skin is exposed. [11]* First Aid:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, seek urgent medical attention. [9][10] * Skin Contact: Immediately wash the affected area with plenty of soap and water. [10][11]Remove contaminated clothing. [11] * Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. [9][10]Seek medical attention.

-

Ingestion: Call a poison center or doctor if you feel unwell. [11]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C. The primary reason for this is to prevent contact with moisture, which leads to the formation of insoluble polyureas and a buildup of CO₂ pressure inside the container.

-

Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations at an approved waste disposal plant. [11]

Conclusion

This compound is a highly versatile and reactive chemical intermediate. Its value lies in the reliable and efficient manner in which its isocyanate group reacts with nucleophiles, providing a powerful tool for introducing the 3,4-dimethoxybenzyl scaffold into target molecules. While its utility in drug discovery, polymer chemistry, and organic synthesis is significant, its hazardous properties demand rigorous adherence to safety protocols. For the informed researcher, this compound represents a key enabler for chemical innovation.

References

- Georganics. (2025). 3,4-Dimethoxyphenyl isocyanate - High purity. Georganics Ltd. [URL: https://www.georganics.

- Thermo Fisher Scientific. (n.d.). 3,4-Dimethoxybenzaldehyde - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds?productName=AC115630050]

- Metasci. (n.d.). Safety Data Sheet 3,4-Dimethoxybenzaldehyde. [URL: https://www.metasci.ca/wp-content/uploads/2019/07/34-Dimethoxybenzaldehyde-MSDS.pdf]

- Sigma-Aldrich. (n.d.). This compound 97%. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/571792]

- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). ResearchGate. [URL: https://www.researchgate.

- Synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate as a novel internal standard for capsinoid determination by HPLC-ESI-MS/MS(QTOF). (2018). ResearchGate. [URL: https://www.researchgate.

- Covestro. (n.d.). SAFETY DATA SHEET. Covestro Solution Center. [URL: https://solutions.covestro.com/en/products/msds/mondur-585-06338508]

- Santa Cruz Biotechnology. (n.d.). 3,4-Dimethoxyphenyl isocyanate. [URL: https://www.scbt.

- BLD Pharm. (n.d.). 87665-57-4|this compound. [URL: https://www.bldpharm.com/products/87665-57-4.html]

- Isocyanates as Precursors to Biomedical Polyurethanes. (2014). The Italian Association of Chemical Engineering. [URL: https://www.aidic.it/cet/14/36/038.pdf]

- How To Get Isocyanate? (2023). National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10406830/]

- Bio-based aromatic diisocyanates for preparation of polyurethanes. (2017). Google Patents. [URL: https://patents.google.

- Isocyanate synthesis by substitution. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. (2022). MDPI. [URL: https://www.mdpi.com/2073-4360/14/19/4089]

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009). Google Patents. [URL: https://patents.google.

- Sigma-Aldrich. (n.d.). 3,4-Dimethoxyphenyl isocyanate 98%. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/534164]

- Isocyanate-based multicomponent reactions. (2024). National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941656/]

- Carl ROTH. (2016). Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. [URL: https://www.carlroth.com/medias/SDB-6170-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyOTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzU0NDQzNTkxNjYucGRmfDk1MzY0ZDY4ZTU3YjQ2YjE5Y2Y4NzQ0YjY0ZGJjYjY3ZDU3N2Y0N2M2OGY4Y2Y4M2Q4ZTUxY2U3ZGI4Y2E4N2M]

- Reaction of Isocyanates with amines. (n.d.). ResearchGate. [URL: https://www.researchgate.

Sources

- 1. 87665-57-4|this compound|BLD Pharm [bldpharm.com]

- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcea.org [ijcea.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aidic.it [aidic.it]

- 7. US20170369427A1 - Bio-based aromatic diisocyanates for preparation of polyurethanes - Google Patents [patents.google.com]

- 8. 3,4-Dimethoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 9. westliberty.edu [westliberty.edu]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethoxybenzyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dimethoxybenzyl isocyanate, a valuable intermediate in the development of pharmaceutical agents and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a reliable and modern synthetic route. The guide emphasizes the Curtius rearrangement as a preferred method, avoiding the use of highly toxic phosgene. Detailed experimental protocols, safety considerations, and analytical characterization are presented to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, primarily utilized for the introduction of the 3,4-dimethoxybenzyl moiety into a target molecule via a urethane or urea linkage. The presence of the dimethoxybenzene group is a common feature in many pharmacologically active compounds, contributing to their binding affinity and pharmacokinetic properties. The isocyanate functionality provides a highly reactive electrophilic center, enabling efficient coupling with a wide range of nucleophiles such as alcohols, amines, and thiols. This reactivity makes it an indispensable reagent in the synthesis of complex molecular architectures for drug discovery.

Traditionally, the synthesis of isocyanates has been dominated by methods involving phosgene, a highly toxic and hazardous gas.[1] This guide focuses on a safer and more contemporary approach: the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate and offers a high-yielding and versatile pathway to isocyanates with excellent functional group tolerance.[2][3]

The Synthetic Pathway: A Strategic Approach via Curtius Rearrangement

The synthesis of this compound is strategically designed as a three-step process commencing from the commercially available 3,4-dimethoxyphenylacetic acid. This pathway is selected for its efficiency, scalability, and adherence to modern safety standards in a research and development setting.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Step 1: Formation of 3,4-Dimethoxyphenylacetyl Chloride

The initial step involves the conversion of the carboxylic acid to its corresponding acyl chloride. This activation is crucial for the subsequent reaction with the azide nucleophile. While several reagents can effect this transformation, such as thionyl chloride, oxalyl chloride is often preferred due to the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies the purification of the acyl chloride.[4] A catalytic amount of N,N-dimethylformamide (DMF) is typically employed to facilitate the reaction through the formation of the Vilsmeier reagent in situ.

Step 2: Synthesis of 3,4-Dimethoxyphenylacetyl Azide

The activated acyl chloride is then reacted with an azide source, most commonly sodium azide, to form the key intermediate, 3,4-dimethoxyphenylacetyl azide. This reaction is a nucleophilic acyl substitution where the azide ion displaces the chloride. The choice of solvent is critical to ensure the solubility of both the organic acyl chloride and the inorganic sodium azide. A biphasic solvent system, such as acetone-water, is often effective.

Step 3: The Curtius Rearrangement to this compound

The final and most critical step is the Curtius rearrangement of the acyl azide.[5] This thermal decomposition involves the loss of nitrogen gas and a concerted migration of the benzyl group from the carbonyl carbon to the nitrogen atom, yielding the desired isocyanate.[5] The reaction is typically carried out by heating the acyl azide in an inert, high-boiling solvent like toluene. The concerted mechanism ensures the retention of the stereochemistry of the migrating group, although in this achiral synthesis, it is not a primary concern. The isocyanate product is generally purified by distillation under reduced pressure.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| 3,4-Dimethoxyphenylacetic acid | 196.20 | 50 |

| Oxalyl chloride | 126.93 | 60 |

| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic |

| Sodium azide | 65.01 | 75 |

| Dichloromethane (DCM), dry | - | - |

| Acetone | - | - |

| Toluene, dry | - | - |

| Deionized water | - | - |

Procedure:

Step 1: Synthesis of 3,4-Dimethoxyphenylacetyl Chloride

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dimethoxyphenylacetic acid (9.81 g, 50 mmol) and dry dichloromethane (100 mL).

-

Add a catalytic amount of dry N,N-dimethylformamide (0.2 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oxalyl chloride (5.2 mL, 60 mmol) dropwise over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,4-dimethoxyphenylacetyl chloride as an oil, which is used directly in the next step.

Step 2: Synthesis of 3,4-Dimethoxyphenylacetyl Azide

-

Dissolve the crude acyl chloride from the previous step in acetone (100 mL) and cool the solution to 0°C in an ice bath.

-

In a separate beaker, dissolve sodium azide (4.88 g, 75 mmol) in deionized water (25 mL).

-

Add the aqueous sodium azide solution dropwise to the stirred acyl chloride solution over 30 minutes, maintaining the temperature at 0°C.

-

Continue stirring vigorously at 0°C for an additional 2 hours.

-

Add cold deionized water (100 mL) to the reaction mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,4-dimethoxyphenylacetyl azide as an oil.

Step 3: Curtius Rearrangement to this compound

-

Carefully dissolve the crude acyl azide in dry toluene (100 mL).

-

Heat the solution to reflux (approximately 110°C) under a nitrogen atmosphere. Vigorous evolution of nitrogen gas will be observed.

-

Continue refluxing for 1-2 hours after the gas evolution has subsided. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the characteristic azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| FTIR (ATR) | Strong, sharp absorption band around 2270 cm⁻¹ characteristic of the N=C=O stretch. Absence of the azide peak around 2140 cm⁻¹. |

| ¹H NMR (CDCl₃) | δ ~6.8 (m, 3H, aromatic protons), δ ~4.4 (s, 2H, -CH₂-NCO), δ ~3.9 (s, 6H, two -OCH₃ groups). |

| ¹³C NMR (CDCl₃) | δ ~149 (aromatic C-O), δ ~125 (isocyanate C=O), δ ~120, ~111 (aromatic CH), δ ~56 (-OCH₃), δ ~45 (-CH₂-NCO). |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₁NO₃ (193.20 g/mol ). |

An authentic ATR-IR spectrum of this compound can be found in spectral databases for comparison.[6]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[7]

-

Specific Chemical Hazards:

-

Oxalyl Chloride: Highly corrosive and reacts violently with water.[2][8] It is toxic if inhaled, in contact with skin, or if swallowed.[9] Handle with extreme care under anhydrous conditions.

-

Sodium Azide: Highly toxic and can be fatal if swallowed or in contact with skin.[10][11] Contact with acids liberates highly toxic hydrazoic acid gas.[12] It can also form explosive heavy metal azides. Avoid contact with lead and copper.

-

Isocyanates: Potent respiratory and skin sensitizers.[13] Inhalation can cause asthma-like symptoms, which may be delayed.[14] Avoid inhalation of vapors and direct skin contact.

-

-

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Azide-containing waste requires special handling and should be quenched appropriately before disposal.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound via the Curtius rearrangement. By avoiding the use of phosgene, this protocol offers a safer alternative for researchers in the field of medicinal chemistry and drug development. The comprehensive experimental details, coupled with analytical characterization data and stringent safety guidelines, provide a self-validating system for the successful and responsible synthesis of this important chemical intermediate.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - 3,4-Dimethoxyphenyl acetic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]

-

AWS. (n.d.). Safety Data Sheet: 5% Sodium Azide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Sodium Azide - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dihydroxyphenylacetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 3,4-Dimethoxy-phenylacetyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.

-

SpectraBase. (n.d.). 3,4-Dimethoxyphenyl isocyanate. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Gaco. (2015). SAFETY DATA SHEET - ISOCYANATE COMPONENT A. Retrieved from [Link]

-

PubChem. (2025). 3,4-Dimethoxybenzeneacetonitrile. Retrieved from [Link]

-

Ley Group. (n.d.). Synthesis of Azides in Flow. Retrieved from [Link]

-

RACO. (n.d.). Advances in the synthesis and reactivity of acyl azides (2005-2015). Retrieved from [Link]

-

YouTube. (2021). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]

-

CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]

-

Ley Group. (n.d.). Azide Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H11NO3). Retrieved from [Link]

Sources

- 1. This compound | 87665-57-4 | Benchchem [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. m.youtube.com [m.youtube.com]

- 5. fishersci.ca [fishersci.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. kmpharma.in [kmpharma.in]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemos.de [chemos.de]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. nj.gov [nj.gov]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. gaco.com [gaco.com]

3,4-Dimethoxybenzyl isocyanate molecular weight

An In-Depth Technical Guide to 3,4-Dimethoxybenzyl Isocyanate: Properties, Synthesis, and Applications in Modern Chemistry

Authored by: A Senior Application Scientist

Introduction

This compound is an aromatic isocyanate that serves as a versatile and valuable reagent in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique structural features—a reactive isocyanate functional group appended to an electron-rich dimethoxybenzyl scaffold—confer specific reactivity and utility. The isocyanate group acts as a potent electrophile, readily engaging with nucleophiles, while the 3,4-dimethoxybenzyl (DMB) moiety influences the molecule's electronic properties and can serve as a cleavable protecting group under specific oxidative conditions.

This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties to its practical applications. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in designing complex molecules and novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 193.20 g/mol | [1] |

| Chemical Formula | C₁₀H₁₁NO₃ | [1] |

| CAS Number | 87665-57-4 | [1] |

| Appearance | Data not explicitly available; related compounds are yellowish oily liquids. | [2] |

| Density | 1.184 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5470 | |

| SMILES | COc1ccc(CN=C=O)cc1OC | [1] |

| InChI Key | DHMDAJLTEKDQBA-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C |

Core Reactivity and Synthetic Utility

The primary utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This functional group readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to form stable urea and carbamate linkages, respectively. This reactivity is a cornerstone of its application in building complex molecular architectures.[3]

The reaction is typically rapid and high-yielding, often proceeding without the need for a catalyst. This efficiency makes it an ideal tool for late-stage functionalization in multi-step syntheses and for the construction of diverse chemical libraries for high-throughput screening in drug discovery.[3]

Caption: Core reactivity of this compound with nucleophiles.

Applications in Drug Discovery and Organic Synthesis

Scaffold for Combinatorial Chemistry

In drug discovery, the rapid generation of a large number of structurally diverse compounds is essential for identifying new therapeutic leads. This compound is an excellent building block for this purpose. By reacting it with a library of diverse amines or alcohols, researchers can quickly synthesize a corresponding library of urea or carbamate derivatives.[3] This approach allows for the systematic exploration of the chemical space around a core scaffold to optimize properties such as target binding, solubility, and metabolic stability.[4]

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol describes a general procedure for the synthesis of a urea derivative from this compound and a primary amine.

Objective: To synthesize N-(3,4-dimethoxybenzyl)-N'-(phenyl)urea.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Nitrogen or Argon gas supply

-

Syringes

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the isocyanate in anhydrous DCM (approx. 0.1 M concentration).

-

Nucleophile Addition: While stirring at room temperature, slowly add a solution of aniline (1.0 eq) in anhydrous DCM via syringe.

-

Reaction Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor the reaction progress by Thin Layer Chromatography (TLC), looking for the consumption of the starting materials. The reaction is typically complete within 1-2 hours.

-

Workup and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure urea derivative.

Causality and Self-Validation:

-

Anhydrous Conditions: Isocyanates are sensitive to moisture, which can hydrolyze them to the corresponding amine, leading to unwanted side products. Using anhydrous solvents and an inert atmosphere is critical for achieving a high yield.

-

Stoichiometry: A 1:1 stoichiometric ratio is used to ensure complete consumption of the limiting reagent and simplify purification.

-

TLC Monitoring: This is a self-validating step. The appearance of a new spot with a different Rf value and the disappearance of the starting material spots confirm that the desired transformation has occurred.

The 3,4-Dimethoxybenzyl (DMB) Group in Protection Chemistry

The 3,4-dimethoxybenzyl moiety is also widely recognized as a robust protecting group for amines and alcohols, often referred to as the DMB group.[5] While the isocyanate itself is used for forming linkages, the underlying DMB scaffold is valued for its specific cleavage conditions. The electron-donating methoxy groups make the benzyl ring susceptible to oxidative cleavage.[5]

This allows for the selective deprotection of a DMB-protected functional group under mild conditions using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or phenyliodine(III) bis(trifluoroacetate) (PIFA), leaving other protecting groups (e.g., standard benzyl or silyl ethers) intact.[5][6] This orthogonality is a critical principle in the total synthesis of complex natural products.

Sources

- 1. 87665-57-4|this compound|BLD Pharm [bldpharm.com]

- 2. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. researchgate.net [researchgate.net]

The Reactivity of 3,4-Dimethoxybenzyl Isocyanate with Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of the Urea Bond

In the landscape of modern medicinal chemistry and materials science, the urea functional group stands as a cornerstone of molecular design. Its unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic accessibility has rendered it a privileged scaffold in a multitude of applications, from potent enzyme inhibitors to high-performance polymers. The formation of this critical linkage, most commonly through the reaction of an isocyanate with an amine, is a reaction of profound importance. This guide provides a deep dive into the reactivity of a specific, yet versatile reagent: 3,4-dimethoxybenzyl isocyanate. We will explore the nuances of its reactions with primary and secondary amines, offering a blend of fundamental mechanistic understanding and practical, field-proven insights to empower researchers in their synthetic endeavors.

The Isocyanate-Amine Reaction: A Mechanistic Overview

The reaction between an isocyanate and a primary or secondary amine to form a substituted urea is a classic example of nucleophilic addition to a heterocumulene.[1] The isocyanate group (-N=C=O) is characterized by a highly electrophilic central carbon atom, a consequence of the electronegativity of the adjacent nitrogen and oxygen atoms.[2][3] This inherent electrophilicity is the driving force of the reaction.

The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen atom initiates a nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate.

-

Zwitterionic Intermediate: This attack forms a transient, unstable zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular or intermolecular proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate moiety occurs.

-

Urea Formation: This proton transfer results in the formation of a stable, neutral urea derivative.

This reaction is typically very fast and often proceeds to completion at room temperature without the need for a catalyst.[4] The formation of the stable urea product provides a strong thermodynamic driving force for the reaction.

Caption: General mechanism of urea formation from an isocyanate and an amine.

Unpacking the Reactivity of this compound

The reactivity of an isocyanate is profoundly influenced by the electronic and steric nature of its substituent. In the case of this compound, the benzyl group itself provides a degree of steric hindrance, while the electron-donating methoxy groups on the aromatic ring play a crucial role in modulating the electrophilicity of the isocyanate carbon.

Electronic Effects of the 3,4-Dimethoxybenzyl Group

The two methoxy groups at the 3 and 4 positions of the benzene ring are strong electron-donating groups through resonance (mesomeric effect).[5] This has a dual effect on the reactivity:

-

Decreased Electrophilicity: The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, which in turn slightly reduces the electrophilicity of the isocyanate carbon atom. This can lead to a marginally slower reaction rate compared to unsubstituted benzyl isocyanate or benzyl isocyanates with electron-withdrawing groups.[3][6]

-

Stabilization of Intermediates: The electron-donating groups can stabilize any transient positive charges that may develop in the transition state, which can facilitate the reaction.

Overall, while the electron-donating effect might slightly temper the reactivity compared to more electron-deficient analogues, this compound remains a highly reactive electrophile that readily participates in reactions with amines.

Steric Considerations

The benzyl group introduces more steric bulk around the isocyanate functionality compared to a simple alkyl isocyanate. This steric hindrance can influence the rate of reaction, particularly with bulky secondary amines. However, for most primary amines and less hindered secondary amines, the reaction is still expected to be rapid.

A Practical Guide to the Synthesis of Ureas Using this compound

The synthesis of ureas from this compound and an amine is generally a straightforward and high-yielding process. The following protocols provide a foundation for conducting these reactions effectively.

General Reaction Protocol

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup (optional but recommended)

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.

-

Addition of Isocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 - 1.1 equivalents) in the same anhydrous solvent dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but can be left to stir overnight to ensure completion.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate, leading to the formation of a symmetrical urea byproduct. Using an anhydrous solvent minimizes this side reaction.

-

Inert Atmosphere: While not always strictly necessary for small-scale reactions, an inert atmosphere prevents the reaction of the isocyanate with atmospheric moisture.

-

Stoichiometry: A slight excess of the isocyanate can be used to ensure complete consumption of the amine, especially if the amine is the more valuable reagent.

Reaction with Less Nucleophilic Amines

For less nucleophilic amines, such as anilines with electron-withdrawing substituents, the reaction may be slower. In such cases, gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction rate. The choice of a higher-boiling point solvent like DMF may be advantageous in these situations.

Catalyst-Free Approach

A key advantage of the isocyanate-amine reaction is that it generally does not require a catalyst.[4] This simplifies the experimental setup and purification process, as there is no need to remove a catalyst from the final product.

Quantitative Data and Reaction Parameters

| Amine Type | Relative Reactivity with Isocyanates | Typical Reaction Conditions | Notes |

| Primary Aliphatic Amines | Very High | Room temperature, 1-4 hours | Highly exothermic reaction. Slow addition of the isocyanate is recommended. |

| Secondary Aliphatic Amines | High | Room temperature, 2-8 hours | Reactivity can be influenced by steric hindrance on the amine. |

| Primary Aromatic Amines (Anilines) | Moderate | Room temperature to gentle heating (40-60 °C), 4-24 hours | Reactivity is dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase reactivity, while electron-withdrawing groups decrease it. |

| Secondary Aromatic Amines | Low to Moderate | Heating (60-100 °C), 12-48 hours | Generally less reactive due to a combination of steric and electronic effects. |

Experimental Workflow and Monitoring

Caption: A typical experimental workflow for the synthesis of ureas.

Applications in Drug Development

The 3,4-dimethoxybenzyl moiety is a common structural motif in many biologically active molecules and natural products. Its incorporation into a urea scaffold can lead to compounds with a wide range of pharmacological activities. The urea functional group itself is a key pharmacophore, capable of acting as a hydrogen bond donor and acceptor, thus facilitating interactions with biological targets such as enzymes and receptors.

The synthesis of a library of urea derivatives using this compound and a diverse set of amines is a powerful strategy in lead discovery and optimization.[7] The resulting compounds can be screened for a variety of biological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors feature a urea or biaryl urea core structure.

-

Anticancer Agents: The urea functionality is present in several approved anticancer drugs.[8]

-

Antiviral and Antimicrobial Agents: Urea derivatives have shown promise as inhibitors of viral replication and bacterial growth.

Conclusion: A Versatile Reagent for Modern Synthesis

This compound is a highly effective and versatile reagent for the synthesis of a diverse array of substituted ureas. Its reaction with primary and secondary amines is typically rapid, high-yielding, and proceeds under mild, catalyst-free conditions. The electronic and steric properties conferred by the 3,4-dimethoxybenzyl group provide a unique handle for fine-tuning the physicochemical properties of the resulting urea derivatives. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this isocyanate opens the door to the efficient construction of novel molecular architectures with tailored functions. By leveraging the principles and protocols outlined in this guide, scientists can confidently employ this compound as a key building block in their synthetic endeavors.

References

-

Suh, S.-E., Nkulu, L. E., Lin, S., Krska, S. W., & Stahl, S. S. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science, 12(30), 10317–10323. [Link]

-

Suh, S.-E., Nkulu, L. E., Lin, S., Krska, S. W., & Stahl, S. S. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

-

Poliuretanos. (n.d.). Isocyanate Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.

-

Organic-chemistry.org. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

inLIBRARY. (n.d.). ALKYLATION REACTIONS OF ISOCYANATES. Retrieved from [Link]

-

National Institutes of Health. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

Sources

- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 2. inlibrary.uz [inlibrary.uz]

- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. poliuretanos.net [poliuretanos.net]

- 5. Methoxy group - Wikipedia [en.wikipedia.org]

- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,4-Dimethoxybenzyl Isocyanate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-Dimethoxybenzyl isocyanate, a crucial reagent in synthetic chemistry and drug development. Due to the compound's inherent reactivity, direct experimental solubility data is not widely published. This guide, therefore, synthesizes information from structurally related analogs, applies fundamental principles of solubility, and presents a robust framework for predicting and experimentally determining its solubility profile in common organic solvents. A detailed, safety-conscious experimental protocol for solubility determination is also provided, addressing the specific challenges posed by the isocyanate functional group. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of this compound's behavior in solution.

Introduction to this compound

This compound is an aromatic organic compound featuring a benzyl backbone substituted with two methoxy groups and a highly reactive isocyanate functional group. Its molecular structure, combining a polar isocyanate moiety and a moderately polar aromatic ring, dictates its solubility and reactivity. The isocyanate group is a potent electrophile, readily reacting with nucleophiles such as alcohols, amines, and water. This reactivity is central to its utility in forming urethane, urea, and other linkages, but it also presents significant challenges when considering its dissolution in protic solvents.

A comprehensive understanding of the solubility of this compound is paramount for its effective use in various applications, including:

-

Reaction Medium Selection: Optimizing reaction conditions by choosing a solvent that can dissolve both the isocyanate and other reactants without promoting undesired side reactions.

-

Purification Processes: Selecting appropriate solvents for crystallization or chromatography to isolate the desired products.

-

Formulation Development: In drug delivery and materials science, ensuring the homogeneous dispersion of the isocyanate in a carrier or matrix.

-

Analytical Method Development: Preparing standardized solutions for quantification and characterization.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The key structural features of this compound that influence its solubility are:

-

Aromatic Benzyl Group: The benzene ring is nonpolar and contributes to solubility in aromatic and other nonpolar solvents through van der Waals forces.

-

Dimethoxy Substituents: The two methoxy groups (-OCH₃) introduce some polarity and the potential for weak hydrogen bonding with suitable solvents.

-

Isocyanate Group (-N=C=O): This is a highly polar functional group, which should enhance solubility in polar solvents.

Based on these features, a qualitative prediction of solubility can be made. The presence of both polar and nonpolar regions suggests that this compound will be most soluble in solvents of intermediate polarity and in polar aprotic solvents.

Predicted Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Considerations |

| Nonpolar Aprotic | Toluene, Hexane, Benzene | Soluble to Highly Soluble | The aromatic ring of the solute will have favorable interactions with these solvents. Toluene diisocyanate is miscible with benzene.[2] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents can solvate both the polar isocyanate group and the aromatic ring effectively without reacting. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive - Not Recommended | Isocyanates react exothermically with protic solvents to form carbamates (with alcohols) or unstable carbamic acids that decompose (with water).[1][3] While some dissolution may occur, it will be followed by chemical transformation. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. Benzyl isocyanate is slightly soluble in chloroform.[4] |

The Critical Challenge: Reactivity of the Isocyanate Group

The primary obstacle in determining and utilizing the solubility of this compound in many common solvents is the high electrophilicity of the carbon atom in the isocyanate group. This makes it highly susceptible to nucleophilic attack.

This inherent reactivity means that for protic solvents, a true solubility measurement is not feasible as the solute is consumed in a chemical reaction. Therefore, for practical applications, only aprotic solvents should be considered for dissolving this compound without degradation.

Experimental Protocol for Solubility Determination

This section outlines a detailed, safety-focused protocol for the gravimetric determination of the solubility of this compound in aprotic organic solvents.

Safety Precautions

Isocyanates are potent respiratory and skin sensitizers and are toxic.[1][5] All handling must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat, is mandatory.[6] An emergency eyewash and shower must be accessible.[7]

Materials and Reagents

-

This compound (≥97% purity)

-

Anhydrous aprotic solvents (e.g., toluene, THF, acetone, DCM)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringes and syringe filters (0.2 µm, PTFE)

-

Inert gas (e.g., nitrogen or argon)

Experimental Workflow

Step-by-Step Procedure

-

Preparation: Tare several clean, dry vials with their caps.

-

Solvent Addition: Accurately dispense a known mass (e.g., 2.000 g) of the selected anhydrous aprotic solvent into each vial.

-

Solute Addition: Add a small, accurately weighed amount of this compound to the solvent. Cap the vial tightly.

-

Equilibration: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the contents for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the vials for any undissolved solid. If the entire solute has dissolved, add more and repeat the equilibration step. The goal is to achieve a saturated solution with a small amount of excess solid.

-

Sample Collection: Once saturation is confirmed, stop stirring and allow the solid to settle. Carefully draw a known mass of the supernatant into a tared syringe fitted with a PTFE filter.

-

Residue Determination: Dispense the filtered aliquot into a new, tared vial. Evaporate the solvent under a gentle stream of inert gas at a slightly elevated temperature.

-

Final Weighing: Once the solvent is fully evaporated, weigh the vial containing the non-volatile solute residue.

-

Calculation: The solubility (S) in g/100 g of solvent is calculated as follows:

S = (Mass of Residue / Mass of Solvent in Aliquot) * 100

Where the mass of the solvent in the aliquot is the total mass of the aliquot minus the mass of the residue.

Practical Applications and Solvent Selection

The predicted high solubility in polar aprotic solvents like THF, acetone, and DMF makes them excellent choices for conducting reactions with this compound, especially with other polar, non-protic reactants. For purification by crystallization, a binary solvent system might be employed, where the compound is dissolved in a good solvent (e.g., DCM) and a poor solvent (e.g., hexane) is added to induce precipitation.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its solubility can be achieved through the application of chemical principles and analogy to similar compounds. It is predicted to be highly soluble in a range of common polar aprotic and nonpolar organic solvents. Crucially, its high reactivity precludes its use with protic solvents like water and alcohols. The provided experimental protocol offers a reliable and safe method for researchers to determine the precise solubility in their specific solvent systems, enabling the optimization of synthetic, purification, and formulation processes.

References

-